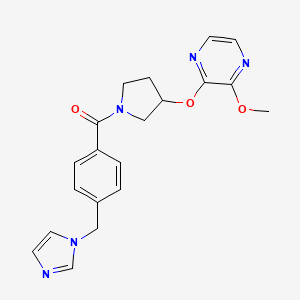

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

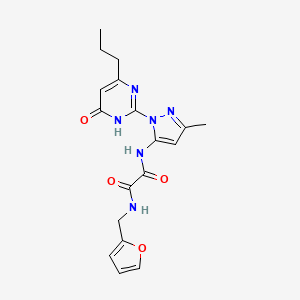

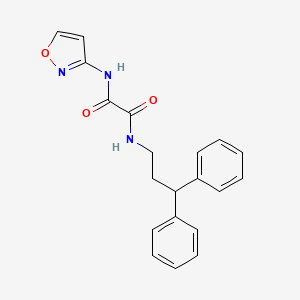

The compound is an imidazole-containing chalcone derivative. Specifically, it is (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one . Imidazole-containing chalcones have been found to exhibit strong antifungal properties against Aspergillus fumigatus, the causative agent of pulmonary aspergillosis.

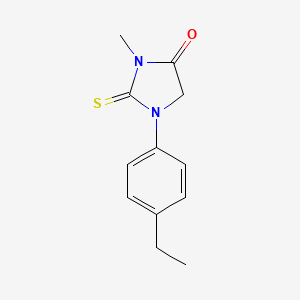

Molecular Structure Analysis

The molecular structure consists of an imidazole ring attached to a chalcone backbone. The compound’s chemical formula is C22H18N2O. For a detailed structural analysis, spectroscopic techniques (such as NMR, IR, and UV-Vis) and computational methods (such as DFT) can be employed .Aplicaciones Científicas De Investigación

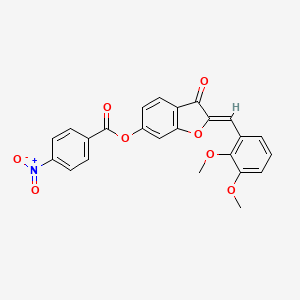

Synthesis and Optical Properties

Research involving the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which are structurally similar to the queried compound, highlights their application in developing materials with significant optical properties. These compounds exhibit large Stokes' shifts, tunable quantum yields, and potential as low-cost luminescent materials. Such characteristics are crucial for applications in light-emitting devices, sensors, and bioimaging technologies (Volpi et al., 2017).

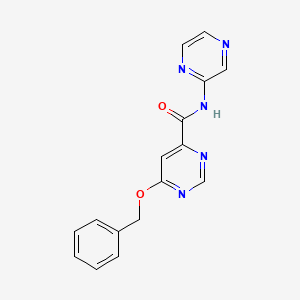

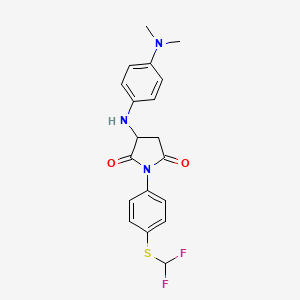

Antimicrobial and Antimycobacterial Properties

Compounds with pyridine and imidazole frameworks have been studied for their antimicrobial and antimycobacterial properties. Research on [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones demonstrates their effectiveness against various bacterial and fungal strains, indicating the potential pharmaceutical applications of structurally related compounds in treating infections (Narasimhan et al., 2011).

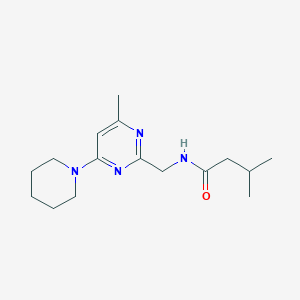

Material Science and Coordination Chemistry

The synthesis of heterocyclic compounds, including pyridines and imidazoles, plays a vital role in material science and coordination chemistry. These compounds can act as ligands in metal complexes, influencing the coordination geometry and contributing to the development of new materials with unique chemical and physical properties (Campos-Gaxiola et al., 2008).

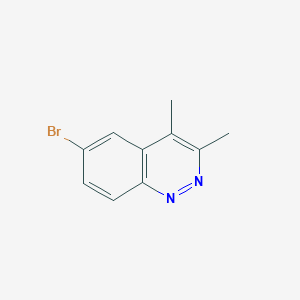

Novel Synthetic Methodologies

Research on novel synthetic routes to derivatives of pyridines and imidazoles, similar to the queried compound, underscores the compound's relevance in developing new synthetic methodologies. These methodologies could enhance the efficiency and selectivity of chemical syntheses, applicable in pharmaceutical manufacturing and organic chemistry research (Bohle & Perepichka, 2009).

Mecanismo De Acción

Imidazole Ring

The imidazole ring is a common structure in many biologically active compounds, including histidine, purine, histamine, and various structures in DNA . Imidazole derivatives have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Propiedades

IUPAC Name |

[4-(imidazol-1-ylmethyl)phenyl]-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3/c1-27-18-19(23-8-7-22-18)28-17-6-10-25(13-17)20(26)16-4-2-15(3-5-16)12-24-11-9-21-14-24/h2-5,7-9,11,14,17H,6,10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDQXXMWKIARBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]-3-methylimidazolidin-2-one](/img/structure/B2971960.png)

![4-(2-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2971962.png)

![N-[3-(3-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2971973.png)